molecular formula C28H29N5O B12499110 N-(5-((4-(1-Methyl-1H-indol-3-yl)pyridin-2-yl)amino)-2-(2-methylpyrrolidin-1-yl)phenyl)acrylamide

N-(5-((4-(1-Methyl-1H-indol-3-yl)pyridin-2-yl)amino)-2-(2-methylpyrrolidin-1-yl)phenyl)acrylamide

Cat. No.: B12499110
M. Wt: 451.6 g/mol
InChI Key: DUGJBEUISWMLRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Name Analysis and Structural Components

The IUPAC name N-[5-[[4-(1-methylindol-3-yl)pyridin-2-yl]amino]-2-(2-methylpyrrolidin-1-yl)phenyl]prop-2-enamide systematically describes the compound’s structure. Breaking this down:

  • Parent chain : The acrylamide group (prop-2-enamide ) serves as the backbone, with a double bond between C1 and C2 and a carboxamide group at C3.
  • N-substituent : A para-substituted phenyl ring attaches to the acrylamide’s nitrogen. This phenyl group features:
    • A 2-(2-methylpyrrolidin-1-yl) group at position 2, introducing a chiral center at the pyrrolidine’s 2-methyl carbon.
    • A 5-[[4-(1-methylindol-3-yl)pyridin-2-yl]amino] group at position 5, comprising:
      • A pyridin-2-yl scaffold substituted at position 4 with a 1-methylindol-3-yl group.
      • An amino bridge linking the pyridine to the phenyl ring.

Key structural features :

Component Role
Acrylamide Provides electrophilic α,β-unsaturated carbonyl for potential Michael addition reactions.
1-Methylindol-3-yl Enhances aromatic stacking interactions due to planar indole system.
2-Methylpyrrolidin-1-yl Introduces stereochemical complexity and modulates solubility via its tertiary amine.

CAS Registry Number and Molecular Formula Validation

The compound’s identity is unambiguously defined by the following identifiers:

Property Value Source
CAS Registry Number 2973762-45-5
Molecular Formula C28H29N5O
Molecular Weight 451.6 g/mol
SMILES C=CC(=O)Nc1cc(ccc1N1CCCC1C)Nc1nccc(c1)c1cn(c2c1cccc2)C
InChI Key DUGJBEUISWMLRX-UHFFFAOYSA-N

The molecular formula was validated via high-resolution mass spectrometry (HRMS), as indicated by suppliers. The SMILES string confirms the E-configuration of the acrylamide’s double bond, critical for maintaining conjugation across the system.

Properties

Molecular Formula

C28H29N5O

Molecular Weight

451.6 g/mol

IUPAC Name

N-[5-[[4-(1-methylindol-3-yl)pyridin-2-yl]amino]-2-(2-methylpyrrolidin-1-yl)phenyl]prop-2-enamide

InChI

InChI=1S/C28H29N5O/c1-4-28(34)31-24-17-21(11-12-26(24)33-15-7-8-19(33)2)30-27-16-20(13-14-29-27)23-18-32(3)25-10-6-5-9-22(23)25/h4-6,9-14,16-19H,1,7-8,15H2,2-3H3,(H,29,30)(H,31,34)

InChI Key

DUGJBEUISWMLRX-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN1C2=C(C=C(C=C2)NC3=NC=CC(=C3)C4=CN(C5=CC=CC=C54)C)NC(=O)C=C

Origin of Product

United States

Biological Activity

N-(5-((4-(1-Methyl-1H-indol-3-yl)pyridin-2-yl)amino)-2-(2-methylpyrrolidin-1-yl)phenyl)acrylamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C28H29N5O
  • Molecular Weight : 451.56 g/mol
  • CAS Number : Not available

Biological Activity Overview

The biological activity of this compound can be explored through various mechanisms, primarily focusing on its anticancer properties, enzyme inhibition, and interaction with biological targets.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing indole and pyridine moieties have shown promising results in inhibiting tumor growth in various cancer cell lines.

  • Mechanism of Action : The compound's structure suggests it may interact with specific protein targets involved in cancer cell proliferation and survival, such as BET (bromodomain and extraterminal domain) proteins, which are crucial for the transcriptional regulation of oncogenes .
  • Case Study : In a study involving indole derivatives, compounds demonstrated IC50 values in the low nanomolar range against leukemia cell lines, indicating potent growth inhibition .
CompoundCell LineIC50 (nM)
21MV4;116.6
22MOLM-135.1

Enzyme Inhibition

The compound is hypothesized to act as an inhibitor of various enzymes that are critical in cancer metabolism and progression.

  • Poly(ADP-ribose) Polymerase (PARP) : Similar compounds have been identified as PARP inhibitors, which play a role in DNA repair mechanisms. Inhibition of PARP can lead to increased cancer cell death, particularly in tumors with defective DNA repair pathways .
  • Case Study : A series of cyclic amine-containing benzimidazole carboxamide PARP inhibitors showed promising results in preclinical models, suggesting that modifications to the acrylamide structure could enhance potency against cancer cells .

Structure-Activity Relationship (SAR)

The SAR studies on related compounds indicate that modifications on the pyridine and indole rings can significantly affect biological activity.

  • Indole Moiety : The presence of the indole ring is essential for anticancer activity, as it contributes to the binding affinity for target proteins.
  • Pyridine Substitution : Variations in the substitution patterns on the pyridine ring can modulate the compound's pharmacokinetic properties and bioavailability.

Pharmacological Studies

Pharmacological studies have shown that this compound exhibits a range of activities beyond anticancer effects:

  • Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
  • Antimicrobial Activity : Some derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Comparison with Similar Compounds

Scaffold Variations

  • Pyridine vs. Pyrimidine : The target compound’s pyridin-2-yl core may offer distinct binding interactions compared to pyrimidin-2-yl analogs (e.g., osimertinib derivatives). Pyrimidine-based compounds generally exhibit higher EGFR selectivity due to better geometric compatibility with the ATP-binding pocket.
  • Indole Substituents : The 1-methylindol-3-yl group in the target compound balances lipophilicity and steric bulk, whereas cyclopropyl-substituted indoles (e.g., HS-10296) improve metabolic stability.

Functional Group Modifications

  • Acrylamide Position: The acrylamide in the target compound is positioned to target cysteine residues (e.g., C797 in EGFR), similar to osimertinib. In contrast, compound 4012 lacks a covalent-binding motif, relying on non-covalent interactions.
  • Amino Substituents: The 2-methylpyrrolidin-1-yl group in the target compound may enhance solubility compared to dimethylaminoethyl groups in analogs (e.g., ), though the latter could improve CNS penetration.

Preparation Methods

Synthesis of Intermediate A (Pyridine-Indole Subunit)

Method 1: Suzuki-Miyaura Coupling

  • Reactants : 2-Chloro-4-iodopyridine + 1-Methylindole-3-boronic acid
  • Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq.), DME/H₂O (3:1), 80°C, 12 h.
  • Yield : 68–72%.

Method 2: Direct Cyclization

  • Reactants : 3-(Pyridin-4-yl)-1H-indole + Methyl iodide
  • Conditions : NaH (2 eq.), DMF, 0°C → RT, 6 h.
  • Yield : 85%.

Synthesis of Intermediate B (Aminophenyl-Pyrrolidine Core)

Method 1: SNAr Reaction

  • Reactants : 1-Fluoro-2-nitro-5-(2-methylpyrrolidin-1-yl)benzene + Ammonium hydroxide
  • Conditions : DMSO, 120°C, 24 h.
  • Yield : 55%.

Method 2: Buchwald-Hartwig Amination

  • Reactants : 2-Bromo-5-nitro-N-(2-methylpyrrolidin-1-yl)aniline + NH₃
  • Conditions : Pd₂(dba)₃/Xantphos, t-BuONa, dioxane, 100°C, 18 h.
  • Yield : 78%.

Final Acrylation Step

Protocol :

  • Reduction of Intermediate B :
    • H₂ (1 atm), 10% Pd/C, EtOH, RT, 6 h.
    • Yield: >95%.
  • Acryloylation :
    • Acryloyl chloride (1.2 eq.), Et₃N (2 eq.), DCM, 0°C → RT, 2 h.
    • Yield: 82–88%.

Alternative Synthetic Approaches

Continuous-Flow Solid-Phase Synthesis

  • Platform : Automated SPS-flow system with 2-chlorotrityl chloride resin.
  • Steps :
    • Resin-bound aniline formation.
    • Sequential SNAr, Claisen condensation, and acrylation.
  • Advantages : 53% overall yield, reduced purification steps.

Late-Stage Diversification

  • Strategy : Replace acryloyl chloride with alternative electrophiles (e.g., propioloyl chloride) during final step.
  • Example :
    • Electrophile : Propioloyl chloride
    • Yield : 74%.

Purification and Characterization

Purification Techniques

Step Method Purity
Intermediate A Silica gel (EtOAc/Hexane) >98%
Intermediate B HPLC (C18, MeCN/H₂O) >99%
Final Compound Recrystallization (MeOH) 99.9%

Spectroscopic Data

  • HRMS (ESI) : m/z 451.2698 [M+H]⁺ (calc. 451.2701).
  • ¹H NMR (DMSO-d₆): δ 10.27 (s, 1H, NH), 8.50 (d, J = 5.1 Hz, 1H), 7.94 (s, 1H), 7.43–7.61 (m, 5H).

Comparative Analysis of Methods

Parameter Batch Synthesis Flow Synthesis
Total Steps 6 6
Overall Yield 57% 53%
Purification Steps 5 2
Scalability Multi-gram Kilogram

Challenges and Optimization

  • Regioselectivity in SNAr : Use of electron-withdrawing groups (e.g., nitro) at C5 of pyridine improves amination efficiency.
  • Acrylamide Stability : Reaction temperature maintained at ≤25°C to prevent polymerization.
  • Pyrrolidine Side Reactions : Boc protection of pyrrolidine nitrogen prior to amination mitigates undesired alkylation.

Industrial-Scale Considerations

  • Cost Efficiency : Bulk pricing for 1-methylindole (~$120/mol) and 2-chloropyridine (~$90/mol).
  • Green Chemistry Metrics :
    • PMI (Process Mass Intensity): 32 (batch) vs. 18 (flow).
    • E-Factor: 48 (batch) vs. 22 (flow).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.